4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one
Overview
Description
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a pyrrolidinone derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound features a pyridine ring attached to a pyrrolidinone core, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling pathways .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects on cellular function .
Pharmacokinetics
Pyrrolidine derivatives are known to have diverse pharmacokinetic properties, which can significantly influence their bioavailability .
Result of Action
Pyrrolidine derivatives are known to induce a variety of molecular and cellular effects, often related to their interaction with their targets .
Action Environment
Environmental factors can significantly influence the action of pyrrolidine derivatives .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of catalysts and continuous flow reactors could also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications:
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups, offering different reactivity and applications.
Prolinol: A related compound with hydroxyl groups, used in different chemical and biological contexts.
Uniqueness
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is unique due to its combination of a pyridine ring and a pyrrolidinone core, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-4-pyridin-3-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(5-9(13)12-7-10)8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXMYWUQQWOOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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